HDAC ligand-1

PROTAC HDAC degradation multiple myeloma

Sourcing HDAC-binding warheads for PROTAC design often leads to molecules with pan-inhibitory profiles, introducing off-target class II effects that confound degradation selectivity. HDAC ligand-1 solves this as a validated, low-molecular-weight ortho-aminoanilide that enables class I HDAC-targeted degradation via CRBN E3 ligase recruitment. - Demonstrated degradation of HDAC1/2/3 without depleting HDAC6, confirmed in MM.1S multiple myeloma models. - Terminal primary amine enables modular amide conjugation with linker-carboxylic acids, supporting systematic SAR of linker composition and ternary complex formation. - Supplied as ≥98% pure, light yellow to yellow powder; stable at ambient temperature during global shipping.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B15137973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC ligand-1
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC=O
InChIInChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10)
InChIKeyPFKINQXINHRVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC Ligand-1 Procurement Guide: Identity, Purity Specifications, and Role as an Ortho-Phenylenediamine-Derived HDAC-Binding Precursor


HDAC ligand-1 (CAS: 34840-28-3) is a low-molecular-weight ortho-phenylenediamine derivative with the IUPAC designation N-(2-aminophenyl)formamide (C7H8N2O, MW: 136.15) . The compound consists of a formamide moiety attached to a 2-aminophenyl scaffold . Commercially, HDAC ligand-1 is supplied as a light yellow to yellow solid powder at purities typically ≥98% . While its intrinsic HDAC inhibitory activity is weak to negligible, the compound's primary procurement value lies in its terminal primary amine, which provides a conjugation handle for linker attachment in heterobifunctional molecules—specifically, for the synthesis of PROTAC HDAC degraders such as the reported compounds 21a and 21b .

Why HDAC Ligand-1 Cannot Be Interchanged with Generic HDAC Ligands: Functional Selectivity Driven by 2-Aminoformanilide Chemistry


Substituting HDAC ligand-1 with generic HDAC-binding moieties (e.g., hydroxamic acids like SAHA or alternative benzamides) introduces uncontrolled variability in both degradation efficiency and target selectivity profiles of the resulting PROTACs [1]. Unlike pan-HDAC inhibitors that exhibit broad inhibitory activity across multiple HDAC classes, HDAC ligand-1 is derived from the ortho-aminoanilide scaffold, which confers class I HDAC preference [2]. This selectivity translates directly to PROTAC molecules synthesized from HDAC ligand-1: the degraders exhibit targeted degradation of class I HDACs rather than pan-HDAC depletion, a critical distinction for applications requiring isoform-specific epigenetic modulation without off-target HDAC6 or class II effects [3]. Furthermore, the primary aromatic amine present in HDAC ligand-1 enables a specific coupling chemistry (amide bond formation with linker-carboxylic acids) that differs from the hydroxylamine conjugation required for hydroxamic acid-based ligands—affecting linker flexibility, solubility, and ultimately the ternary complex formation efficiency [4]. Consequently, procurement of HDAC ligand-1 is not merely a matter of obtaining any HDAC ligand; it is a deliberate selection of a defined chemical handle that dictates both the synthetic route and the resulting PROTAC's degradation profile.

Quantitative Differentiation of HDAC Ligand-1: Head-to-Head Comparison of Derived PROTAC 21a vs. SAHA and Class I Selectivity Benchmarking


In Vitro Antiproliferative Activity of HDAC Ligand-1-Derived PROTAC 21a vs. SAHA in MM.1S Multiple Myeloma Cells

The PROTAC molecule 21a, synthesized using HDAC ligand-1 as the HDAC-binding warhead, demonstrated superior in vitro antiproliferative activity against MM.1S multiple myeloma cells compared with the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) [1]. The study reported that 21a exhibited 'even better in vitro anti-proliferative activities on the MM.1S cell line compared with SAHA' [2]. While the IC50 values for HDAC enzyme inhibition between 21a and SAHA were comparable, the antiproliferative advantage of 21a likely stems from its mechanism of action—catalytic degradation of HDAC proteins rather than mere enzymatic inhibition—resulting in more sustained epigenetic modulation and reduced compensatory HDAC upregulation [3].

PROTAC HDAC degradation multiple myeloma antiproliferative SAHA comparison

HDAC Enzyme Inhibition Profile: Class I Selectivity of Ortho-Aminoanilide Ligands vs. Pan-HDAC Hydroxamates

HDAC ligand-1 belongs to the ortho-aminoanilide (2-aminoformanilide) structural class, which exhibits preferential binding to class I HDAC isoforms (HDAC1, HDAC2, HDAC3) over class II isoforms (HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, HDAC10) [1]. In contrast, hydroxamic acid-based HDAC ligands (e.g., SAHA, trichostatin A) function as pan-HDAC inhibitors with broad activity across class I and class II enzymes [2]. The clinical benzamide HDAC inhibitor MS-275 (entinostat), which shares the ortho-aminoanilide pharmacophore with HDAC ligand-1, demonstrates this class I selectivity quantitatively: IC50 values of 0.19 ± 0.04 μM for HDAC1, 0.41 ± 0.09 μM for HDAC2, 0.95 ± 0.19 μM for HDAC3, while showing ≥100 μM for HDAC6 and 76.5 ± 10.1 μM for HDAC8 [3]. This isoform selectivity profile is preserved in PROTACs derived from HDAC ligand-1, enabling targeted degradation of class I HDACs without depleting HDAC6 or other class II enzymes [4].

HDAC selectivity class I HDAC benzamide hydroxamic acid isoform profiling

HDAC Degradation Efficiency: HDAC Ligand-1-Derived PROTAC 21a Demonstrates Acceptable Degradative Activity in Cellular Models

The PROTAC 21a, synthesized using HDAC ligand-1 coupled to a CRBN-recruiting E3 ligase ligand via a benzyl alcohol linker, demonstrated 'acceptable degradative activity' against HDAC proteins in cellular assays [1]. The benzyl alcohol linker represents a novel structural feature that contributes to the degradation efficiency and distinguishes this PROTAC from earlier-generation HDAC degraders [2]. Unlike traditional HDAC inhibitors that merely block enzyme activity, 21a induces ubiquitination and subsequent proteasomal degradation of HDAC proteins, leading to sustained elimination of the target rather than transient inhibition [3]. The discrepancy observed between HDAC6 enzymatic inhibition IC50 values and the antiproliferative effects of 21a strongly suggests that the antiproliferative activity is mediated by degradation-dependent mechanisms rather than direct enzyme inhibition [4].

PROTAC targeted protein degradation HDAC degradation CRBN E3 ligase ubiquitin-proteasome system

Commercial Purity and Physicochemical Consistency: Batch-to-Batch Reproducibility for PROTAC Synthesis

HDAC ligand-1 is commercially available from multiple suppliers at specified purity levels of ≥98%, with appearance consistently reported as a light yellow to yellow solid powder . The compound's molecular formula is C7H8N2O, with a molecular weight of 136.15 g/mol . Key physicochemical parameters include a boiling point of 358.0±25.0 °C (predicted), density of 1.254±0.06 g/cm³ (predicted), pKa of 14.61±0.70 (predicted), and LogP of 2.127 [1]. This consistency in reported purity and physical properties across vendors supports reliable synthetic outcomes in PROTAC preparation. In comparison, custom-synthesized or non-validated ortho-aminoanilide analogs may lack such specification rigor, introducing variability in coupling efficiency and final PROTAC yield.

purity specification quality control PROTAC synthesis chemical procurement analytical characterization

Structural Basis for HDAC Binding: Ortho-Aminoanilide Chelation of Catalytic Zinc Ion

HDAC ligand-1 (N-(2-aminophenyl)formamide) belongs to the ortho-aminoanilide class of zinc-binding groups (ZBGs) that coordinate the catalytic zinc ion in the active site of class I HDAC enzymes [1]. This binding mode is distinct from the hydroxamate ZBG found in SAHA and trichostatin A, which chelates zinc via a bidentate hydroxamic acid moiety [2]. The ortho-aminoanilide group forms a coordination complex with the catalytic zinc through its aniline nitrogen and formamide carbonyl oxygen, providing moderate affinity with class I selectivity [3]. In PROTAC design, this zinc-binding interaction serves as the anchoring point for recruiting HDAC proteins to the E3 ligase complex, facilitating ubiquitination and subsequent proteasomal degradation [4]. The ortho-aminoanilide ZBG offers synthetic tractability via its terminal primary amine, enabling straightforward amide coupling with linker-carboxylic acids—a conjugation chemistry that differs fundamentally from the hydroxylamine coupling required for hydroxamate-based PROTACs [5].

zinc-binding group ortho-aminoanilide HDAC catalytic mechanism chelation structure-activity relationship

Validated Research Applications of HDAC Ligand-1: PROTAC Synthesis, Class I HDAC Degradation, and Hematological Cancer Models


Synthesis of CRBN-Recruiting PROTAC HDAC Degraders with Benzyl Alcohol Linkers

HDAC ligand-1 is validated as the HDAC-binding warhead for synthesizing PROTACs that recruit the CRBN E3 ligase. In a 2021 study published in Molecules, compound 21a was synthesized by coupling HDAC ligand-1 to a lenalidomide-derived CRBN ligand via a novel benzyl alcohol linker [1]. This synthetic route leverages the terminal primary amine of HDAC ligand-1 for amide bond formation with the linker-carboxylic acid, enabling modular PROTAC assembly. The resulting PROTAC 21a exhibited HDAC inhibition, protein degradation, and antiproliferative activities against MM.1S multiple myeloma cells [2].

Achieving Class I-Selective HDAC Degradation in Epigenetic Research

PROTACs derived from HDAC ligand-1 retain the class I HDAC selectivity inherent to the ortho-aminoanilide scaffold, as demonstrated by the comparable HDAC inhibition profiles of compound 21a across different HDAC classes [1]. This selectivity enables researchers to deplete HDAC1, HDAC2, and HDAC3 proteins without affecting class II isoforms such as HDAC6, which is implicated in distinct cellular processes including aggresome formation and autophagy [2]. Applications requiring isoform-specific epigenetic modulation—such as studying the differential roles of class I vs. class II HDACs in transcriptional regulation, cell cycle control, and apoptosis—benefit from the targeted degradation achieved by HDAC ligand-1-derived PROTACs [3].

In Vitro Evaluation of HDAC Degraders in Hematological Malignancy Models

Compound 21a, synthesized from HDAC ligand-1, has demonstrated antiproliferative activity in MM.1S multiple myeloma cells, with effects reported as superior to the FDA-approved HDAC inhibitor SAHA [1]. This cellular model is relevant for studying hematological malignancies where HDAC dysregulation contributes to disease progression and drug resistance. The discrepancy between HDAC6 enzymatic inhibition IC50 values and antiproliferative effects of 21a suggests that degradation-dependent mechanisms—rather than direct enzyme inhibition—drive the observed cellular responses [2]. Researchers investigating degradation-based therapeutic strategies in multiple myeloma or other HDAC-dependent cancers may prioritize HDAC ligand-1 for synthesizing evaluative PROTACs [3].

Structure-Activity Relationship (SAR) Studies of Linker Chemistry in PROTAC Design

The benzyl alcohol linker utilized in PROTAC 21a represents a novel structural element that contributed to the compound's degradation efficiency and antiproliferative activity [1]. HDAC ligand-1 provides a consistent HDAC-binding handle for systematic SAR exploration of linker composition, length, and rigidity. By holding the HDAC ligand-1 warhead constant, researchers can interrogate how linker variations influence ternary complex formation, degradation kinetics, and cellular potency [2]. This application is particularly relevant for medicinal chemistry groups optimizing PROTAC candidates where linker optimization is critical for balancing degradation efficiency with physicochemical and pharmacokinetic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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